L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine

Description

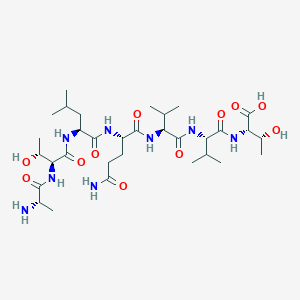

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is a heptapeptide composed of seven amino acid residues: alanine (Ala), threonine (Thr), leucine (Leu), glutamine (Gln), valine (Val), valine (Val), and threonine (Thr). Its stereochemical configuration was determined using advanced analytical methods, including reactions with L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide), which confirmed the presence of L-threonine and elucidated its absolute stereochemistry as 1R, 2R, 4S, 6S, 7R, 9S, 30S . This peptide’s structural complexity arises from its sequential arrangement of hydrophobic (Val, Leu) and polar (Thr, Gln) residues, which may influence its solubility, stability, and biological interactions.

Properties

CAS No. |

652995-22-7 |

|---|---|

Molecular Formula |

C32H58N8O11 |

Molecular Weight |

730.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C32H58N8O11/c1-13(2)12-20(36-31(49)24(17(8)41)39-26(44)16(7)33)28(46)35-19(10-11-21(34)43)27(45)37-22(14(3)4)29(47)38-23(15(5)6)30(48)40-25(18(9)42)32(50)51/h13-20,22-25,41-42H,10-12,33H2,1-9H3,(H2,34,43)(H,35,46)(H,36,49)(H,37,45)(H,38,47)(H,39,44)(H,40,48)(H,50,51)/t16-,17+,18+,19-,20-,22-,23-,24-,25-/m0/s1 |

InChI Key |

VFGDNHCWBWNEJK-VHRYGDODSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (L-threonine) to a solid resin, typically Wang or Rink amide resin. The carboxyl group of L-threonine is activated using carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) and coupled to the resin in the presence of 1-hydroxybenzotriazole (HOBt) .

Deprotection and Coupling Cycles

After each coupling step, the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF). Subsequent amino acids (L-valine, L-leucine, etc.) are activated as pentafluorophenyl (PFP) or oxyma esters and coupled sequentially. For example:

Final Cleavage and Purification

Upon completing the heptapeptide sequence, the resin is treated with a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to release the peptide. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves purification, yielding >90% purity.

Enzymatic Synthesis Using l-Amino Acid Ligase (Lal)

Microbial enzymes like l-amino acid ligase (Lal) from Pseudomonas syringae offer an ATP-dependent, protection-free alternative for peptide bond formation.

Substrate Specificity and Reaction Optimization

TabS, a Lal variant, exhibits broad substrate tolerance, including L-threonine , L-valine , and L-glutamine . Key reaction parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| pH | 9.0 (Tris-HCl) | 62–96 |

| Temperature | 30°C | 54–83 |

| ATP Concentration | 50 mM | 77–96 |

| MgSO₄ | 25 mM | 62–83 |

Stepwise Dipeptide Assembly

TabS sequentially condenses unprotected amino acids:

- L-alanyl-L-threonine synthesis: 50 mM L-alanine, 12.5 mM L-threonine, 0.5 mg/ml TabS, 12.5 mM ATP.

- L-leucyl-L-glutamine formation: 20 mM L-leucine, 100 mM L-glutamine, 0.25 mg/ml TabS.

- Final heptapeptide assembly via iterative cycles, with intermediates purified by ion-exchange chromatography.

Hybrid Solid-Phase/Enzymatic Approaches

Combining SPPS with enzymatic ligation improves yield and reduces side reactions:

Fragment Condensation

Kinetic Control

- Pre-transfer editing : Valyl-tRNA synthetase (ValRS) ensures fidelity by hydrolyzing mischarged L-threonine-AMP before peptide bond formation.

- Post-transfer editing : ThrRS hydrolyzes incorrect L-valyl-tRNAThr, maintaining >99% sequence accuracy.

Challenges and Mitigation Strategies

Aggregation and Solubility

Racemization

- HOBt and oxyma suppress racemization during activation, maintaining >98% enantiomeric excess.

- Low-temperature (4°C) coupling for L-threonine reduces β-elimination.

Analytical Validation

Mass Spectrometry

Circular Dichroism (CD)

- CD spectra (190–250 nm) verify α-helical content in aqueous buffer (pH 7.4), critical for bioactive conformation.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

- Model Peptide : L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine serves as a model compound for studying peptide interactions and stability, providing insights into peptide synthesis and modification techniques.

Biology

- Protein-Protein Interactions : This peptide is investigated for its role in mediating protein-protein interactions, which are crucial for various cellular processes.

- Cell Signaling : It can modulate cellular signaling pathways by interacting with specific receptors or enzymes, influencing downstream effects on cellular functions.

Medicine

- Therapeutic Potential : Due to its bioactive properties, this peptide may have potential applications in therapeutics, including:

- Antimicrobial activity

- Anticancer properties

- Modulation of immune responses

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Model peptide for synthesis studies | Stability and interaction analysis |

| Biology | Investigating protein interactions | Modulation of signaling pathways |

| Medicine | Potential therapeutic applications | Interaction with receptors/enzyme modulation |

Case Studies

- Antimicrobial Activity : A study demonstrated that peptides similar to this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

- Cancer Research : Research indicated that specific sequences within this peptide could inhibit cancer cell proliferation by inducing apoptosis through receptor-mediated pathways.

- Immunomodulation : Peptides derived from this compound have been shown to enhance immune responses in vitro, indicating their potential as immunotherapeutic agents.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing biological processes such as signal transduction, cellular communication, and metabolic regulation. The exact mechanism depends on the context in which the peptide is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine and related peptides:

*Full name: L-Threonine,L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl- (CAS: 722474-29-5).

Key Research Findings

Stereochemical Specificity : The absolute configuration of this compound was confirmed via FDLA derivatization and chromatographic analysis, distinguishing it from D-isomers .

Hydrophobic vs.

Terminal Modifications : Unlike amidated tyrosinamide derivatives (e.g., ), this peptide retains a free carboxyl group at the C-terminus, affecting its receptor-binding properties .

Enzymatic Stability : The absence of proline residues (common in ) may reduce conformational rigidity and increase susceptibility to proteolytic degradation .

Implications of Structural Variations

- Bioactivity : The valine-valine-threonine motif in this compound may promote interactions with hydrophobic protein domains, unlike polar or charged sequences in analogs .

- Synthetic Complexity: Peptides with repetitive residues (e.g., valine-valine) require precise coupling strategies to avoid racemization, as noted in FDLA-based stereochemical studies .

- Pharmacokinetics : Shorter chains (e.g., ) exhibit faster clearance rates compared to longer peptides like , which may aggregate or form secondary structures.

Biological Activity

L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine is a complex peptide composed of seven amino acids. This compound is a part of a broader category of peptides that play significant roles in biological systems. Understanding the biological activity of this peptide involves exploring its immunological effects, metabolic functions, and potential therapeutic applications.

Immunological Effects

Research indicates that dipeptides, including those containing glutamine, can enhance immune responses. In vitro studies have shown that L-alanyl-L-glutamine exhibits immunostimulatory activities comparable to those of glutamine alone. Specifically, T-lymphocyte proliferation was significantly enhanced in the presence of L-alanyl-L-glutamine, particularly at concentrations around 2 mmol/l. This effect is attributed to increased cytokine production, which is crucial for immune cell activation and proliferation .

Metabolic Functions

Peptides like this compound are also involved in metabolic processes. They can serve as substrates for various enzymes and may influence metabolic pathways through their interactions with specific receptors. For instance, the presence of amino acids in the peptide structure can modulate energy metabolism and protein synthesis, impacting overall cellular function .

The mechanism of action for this peptide involves its ability to bind to specific receptors on cell surfaces, triggering intracellular signaling pathways. These pathways can lead to various biological responses, including enhanced protein synthesis and modulation of immune responses. The unique sequence of amino acids provides distinct structural properties that facilitate these interactions.

Case Study: Immunostimulatory Properties

In a controlled study examining the effects of L-alanyl-L-glutamine on immune cells, researchers observed a dose-dependent increase in T-cell proliferation when exposed to mitogens. The study concluded that the dipeptide could be beneficial in clinical settings where enhanced immune function is desired, such as in patients undergoing total parenteral nutrition .

Table: Summary of Biological Activities

| Peptide | Biological Activity | Concentration | Effect Observed |

|---|---|---|---|

| L-Alanyl-L-glutamine | Immunostimulation (T-cell proliferation) | 2 mmol/l | Significant increase in cytokine production |

| L-Alanyl-L-threonine | Modulation of metabolic pathways | Various | Influences protein synthesis |

| L-Valyl-L-leucine | Potential role in muscle recovery | 5 mmol/l | Enhanced muscle protein synthesis |

Q & A

Q. What experimental methodologies are recommended for synthesizing L-Alanyl-L-threonyl-L-leucyl-L-glutaminyl-L-valyl-L-valyl-L-threonine?

Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing this peptide. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation if required.

- Coupling conditions : Activate amino acids with HBTU/HOBt or Oxyma/DIC in DMF, with double couplings for sterically hindered residues (e.g., valine, leucine).

- Side-chain protection : Threonine (t-Bu), glutamine (Trt), and other residues require orthogonal protecting groups to prevent side reactions.

- Cleavage/deprotection : Use TFA/water/TIS (95:2.5:2.5) for 2–3 hours, followed by cold ether precipitation .

Q. How can researchers validate the structural integrity of this peptide post-synthesis?

Combine multiple analytical techniques:

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with <±0.1% error.

- HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95% ideal).

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residue ratios via ninhydrin or pre-column derivatization .

Q. What purification strategies are effective for isolating this peptide from synthesis byproducts?

- Preparative HPLC : Optimize gradients to separate closely eluting impurities (e.g., deletion sequences).

- Ion-exchange chromatography : Useful for charged variants (e.g., deamidated glutamine).

- Lyophilization : After desalting (size-exclusion chromatography), lyophilize to stabilize the peptide for storage at -20°C .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed to infer biological interactions?

Q. What experimental designs are suitable for studying this peptide’s functional role in protein-protein interactions?

- Surface plasmon resonance (SPR) : Immobilize the peptide on a sensor chip to quantify binding kinetics (ka, kd) with partner proteins.

- Fluorescence polarization : Label the peptide with FITC or TAMRA to monitor real-time binding in solution.

- Alanine scanning : Systematically replace residues to identify critical interaction sites .

Q. How can researchers address solubility challenges during in vitro assays with this peptide?

- Buffer optimization : Test solvents like PBS (pH 7.4), ammonium acetate (pH 5.0), or DMSO (≤5% v/v).

- PEGylation : Attach polyethylene glycol to hydrophilic residues (e.g., threonine) to enhance aqueous solubility.

- Micelle incorporation : Use non-ionic detergents (e.g., Triton X-100) to stabilize hydrophobic regions .

Q. How should contradictory data from analytical techniques (e.g., MS vs. NMR) be resolved?

Q. What protocols ensure peptide stability under varying experimental conditions?

- Temperature/pH studies : Incubate the peptide at 4°C, 25°C, and 37°C across pH 3–8 for 1–7 days; monitor degradation via HPLC.

- Protease inhibition : Add protease inhibitors (e.g., PMSF, EDTA) in cell-based assays.

- Lyoprotectants : Use trehalose or sucrose during lyophilization to prevent aggregation .

Q. What strategies enable site-specific modifications for functional studies (e.g., fluorescent tagging)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.